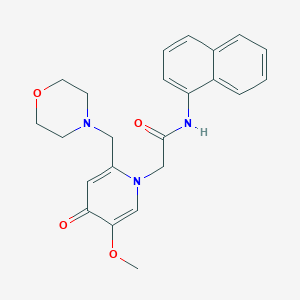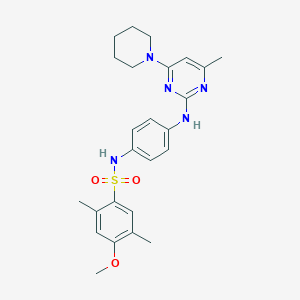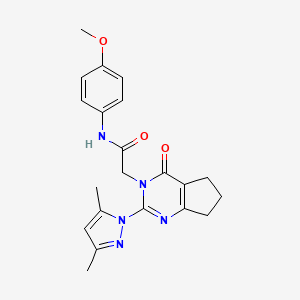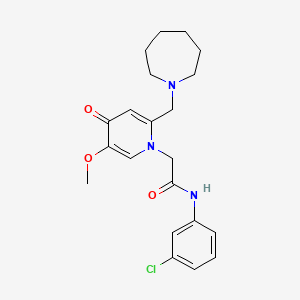![molecular formula C25H22ClN5O2S B11240704 5-((3-Chlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B11240704.png)
5-((3-Chlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(3-CHLOROPHENYL)(4-PHENYLPIPERAZIN-1-YL)METHYL]-2-(FURAN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-OL is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a phenylpiperazine moiety, a furan ring, and a triazolothiazole core
Preparation Methods
The synthesis of 5-[(3-CHLOROPHENYL)(4-PHENYLPIPERAZIN-1-YL)METHYL]-2-(FURAN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-OL typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Triazolothiazole Core: This step involves the cyclization of appropriate precursors to form the triazolothiazole ring system.
Introduction of the Furan Ring: The furan ring is introduced through a coupling reaction with the triazolothiazole core.
Attachment of the Phenylpiperazine Moiety: The phenylpiperazine group is attached via a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine (piperazine), and an aromatic compound.
Incorporation of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, typically using a chlorinated aromatic compound as the starting material.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
5-[(3-CHLOROPHENYL)(4-PHENYLPIPERAZIN-1-YL)METHYL]-2-(FURAN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: The furan and triazolothiazole rings can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Scientific Research Applications
Medicinal Chemistry: Due to its complex structure and functional groups, it can be explored as a lead compound for the development of new drugs, particularly in the fields of oncology, neurology, and infectious diseases.
Biological Studies: The compound can be used in studies to understand its interactions with biological targets, such as enzymes or receptors, which can provide insights into its mechanism of action and potential therapeutic uses.
Chemical Biology: It can serve as a tool compound in chemical biology to probe biological pathways and mechanisms.
Industrial Applications: The compound’s unique properties may also find applications in the development of new materials or as intermediates in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 5-[(3-CHLOROPHENYL)(4-PHENYLPIPERAZIN-1-YL)METHYL]-2-(FURAN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-OL is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The phenylpiperazine moiety is known to interact with various neurotransmitter receptors, which could contribute to its pharmacological effects. The triazolothiazole core may also play a role in modulating the compound’s activity by interacting with specific biological pathways.
Comparison with Similar Compounds
Similar compounds to 5-[(3-CHLOROPHENYL)(4-PHENYLPIPERAZIN-1-YL)METHYL]-2-(FURAN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-OL include other triazolothiazole derivatives and phenylpiperazine-containing compounds. These compounds share structural similarities but may differ in their biological activities and applications. For example:
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound has a similar triazole core and phenylpiperazine moiety but differs in the substituents on the aromatic rings.
Indole Derivatives: Indole derivatives, such as indole-3-acetic acid, share some structural features with the furan ring and have diverse biological activities.
Properties
Molecular Formula |
C25H22ClN5O2S |
|---|---|
Molecular Weight |
492.0 g/mol |
IUPAC Name |
5-[(3-chlorophenyl)-(4-phenylpiperazin-1-yl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
InChI |
InChI=1S/C25H22ClN5O2S/c26-18-7-4-6-17(16-18)21(30-13-11-29(12-14-30)19-8-2-1-3-9-19)22-24(32)31-25(34-22)27-23(28-31)20-10-5-15-33-20/h1-10,15-16,21,32H,11-14H2 |
InChI Key |
XCLTXICPCUDXAY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(C3=CC(=CC=C3)Cl)C4=C(N5C(=NC(=N5)C6=CC=CO6)S4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-chlorobenzyl)sulfonyl]-N-[4-(cyanomethyl)phenyl]piperidine-3-carboxamide](/img/structure/B11240629.png)



![4-{1-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]cyclohexyl}morpholine](/img/structure/B11240649.png)


![Ethyl 4-[(2-{[6-(4-methoxyphenyl)pyridazin-3-YL]oxy}ethyl)sulfamoyl]benzoate](/img/structure/B11240680.png)

![N-(2-methoxybenzyl)-2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B11240698.png)
![2-[(5-{[(4-Methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-YL)sulfanyl]-N-[(oxolan-2-YL)methyl]acetamide](/img/structure/B11240707.png)
![1,1'-[6-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone](/img/structure/B11240710.png)
![N-(3,5-dimethylphenyl)-4-[(4-methoxyphenyl)sulfonyl]-7-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11240715.png)
![2-[4-(2-chlorobenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B11240720.png)
